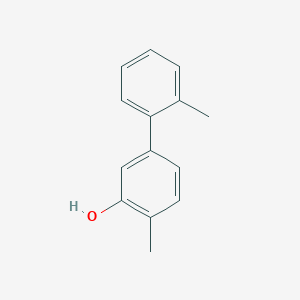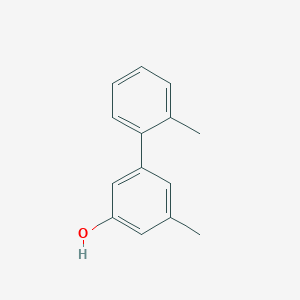
4-(3-Fluorophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-2-methylphenol, 95% (4-FMP) is a synthetic compound with a wide range of applications in scientific research. It is structurally similar to other phenols, but its 3-fluorophenyl group distinguishes it from other phenols. 4-FMP is a white solid compound that is soluble in many organic solvents. It has a melting point of 83-84°C and a boiling point of 266-267°C.
Scientific Research Applications
4-(3-Fluorophenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including drug development, organic synthesis, and analytical chemistry. It has been used as a starting material for synthesizing various pharmaceutical compounds, such as antifungal agents and anti-inflammatory drugs. In addition, 4-(3-Fluorophenyl)-2-methylphenol, 95% has been used as a reagent in the synthesis of a variety of organic compounds. In analytical chemistry, 4-(3-Fluorophenyl)-2-methylphenol, 95% has been used as a standard for the quantification of other compounds.
Mechanism of Action
4-(3-Fluorophenyl)-2-methylphenol, 95% has a number of different mechanisms of action. In drug development, it has been used as a starting material for synthesizing various pharmaceutical compounds. In organic synthesis, 4-(3-Fluorophenyl)-2-methylphenol, 95% has been used as a reagent for the synthesis of a variety of organic compounds. In analytical chemistry, 4-(3-Fluorophenyl)-2-methylphenol, 95% has been used as a standard for the quantification of other compounds.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(3-Fluorophenyl)-2-methylphenol, 95% has antimicrobial and anti-inflammatory properties. Additionally, 4-(3-Fluorophenyl)-2-methylphenol, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Fluorophenyl)-2-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, 4-(3-Fluorophenyl)-2-methylphenol, 95% is a non-toxic compound and is relatively stable and easy to handle. However, there are some limitations associated with the use of 4-(3-Fluorophenyl)-2-methylphenol, 95% in laboratory experiments. It is a relatively weak compound, and it can react with other compounds in solution, which can lead to unwanted side reactions.
Future Directions
The use of 4-(3-Fluorophenyl)-2-methylphenol, 95% in scientific research is expected to continue to grow in the future. It has potential applications in drug development, organic synthesis, and analytical chemistry. Additionally, 4-(3-Fluorophenyl)-2-methylphenol, 95% has potential applications in the fields of medicine and biotechnology, such as the development of new drugs and the synthesis of new compounds. Furthermore, 4-(3-Fluorophenyl)-2-methylphenol, 95% may be used as a starting material for the synthesis of other compounds, such as dyes and polymers. Finally, 4-(3-Fluorophenyl)-2-methylphenol, 95% may be used as a standard for the quantification of other compounds.
Synthesis Methods
4-(3-Fluorophenyl)-2-methylphenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 3-fluorophenol and methyl iodide to form 4-(3-fluorophenyl)-2-methyliodobenzene. The second step involves the reduction of the iodobenzene with sodium borohydride to form 4-(3-Fluorophenyl)-2-methylphenol, 95%.
properties
IUPAC Name |
4-(3-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRZRRRSPBWCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683686 |
Source


|
| Record name | 3'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255637-71-8 |
Source


|
| Record name | 3'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














